

Phevalin: A Bioactive Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phevalin*

Cat. No.: B15567879

[Get Quote](#)

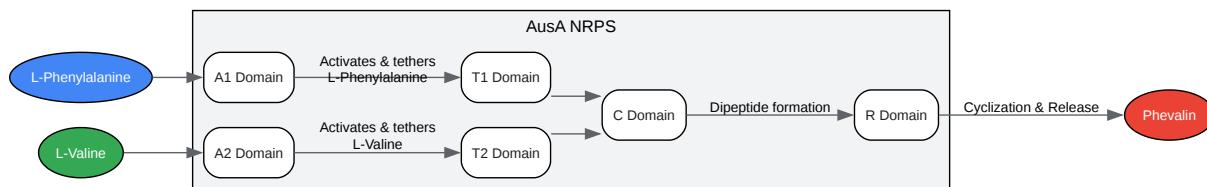
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

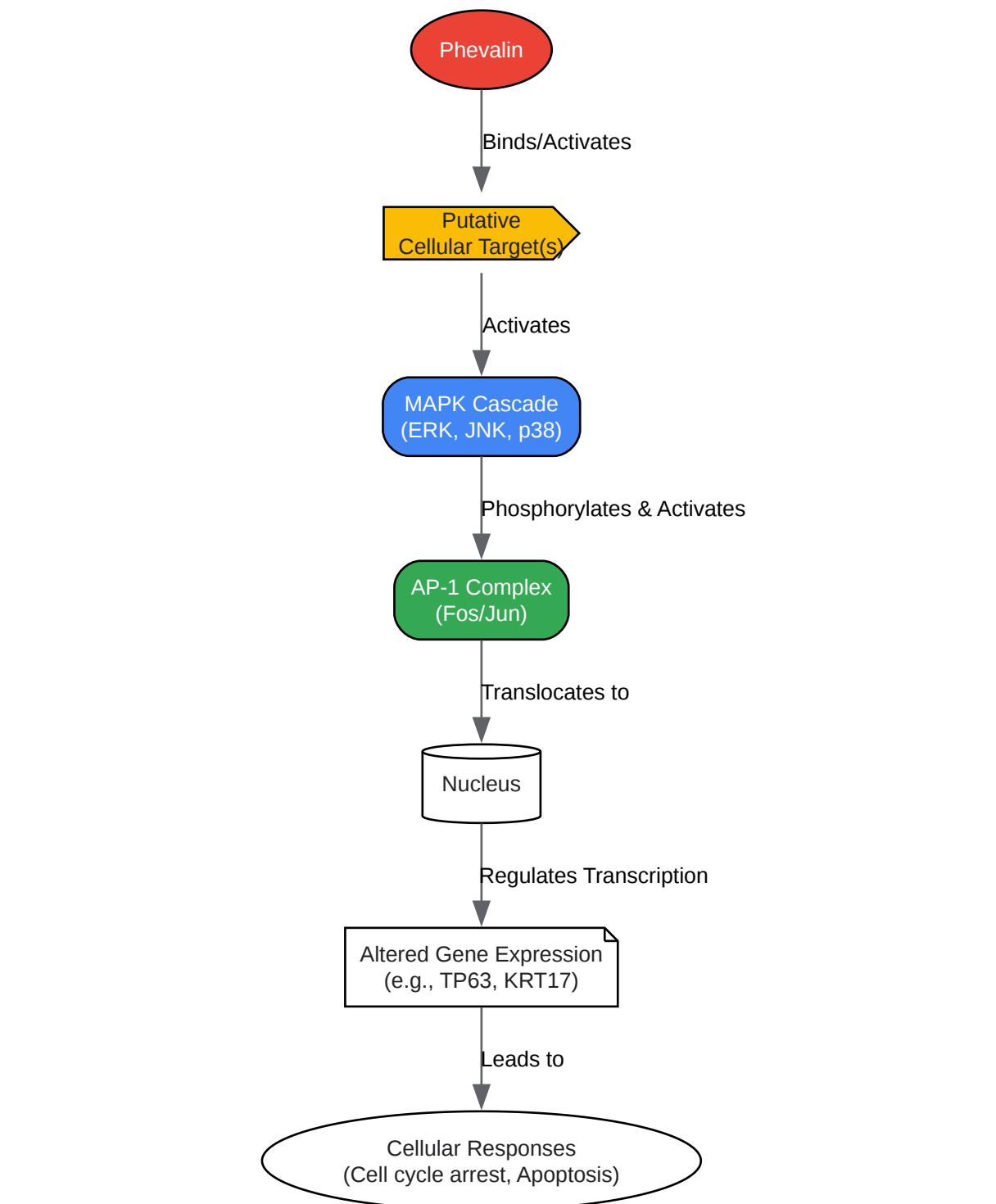
Introduction

Phevalin, also known as aureusimine B, is a cyclic dipeptide secondary metabolite produced by various bacteria, most notably the human pathogen *Staphylococcus aureus*.^{[1][2]} As a product of a non-ribosomal peptide synthetase (NRPS), **Phevalin** has emerged as a molecule of significant interest within the scientific community.^[1] Its biological activities, including enzyme inhibition and modulation of host cell signaling pathways, suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of **Phevalin**, detailing its chemical properties, biological functions, and the experimental methodologies used for its study.

Chemical Structure and Properties

Phevalin is a cyclic dipeptide characterized by a monoketopiperazine core. It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates L-phenylalanine and L-valine residues.^{[1][3]}


Property	Value	Source
IUPAC Name	(3S)-3-benzyl-6-isopropyl-1H-pyrazin-2(3H)-one	
Molecular Formula	C ₁₄ H ₁₈ N ₂ O	[1]
Molecular Weight	230.31 g/mol	[1]
CAS Number	170713-71-0	[1]
Canonical SMILES	CC(C)C1=NC=C(C(=O)N1)CC2=CC=CC=C2	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and methanol	[2]
Storage	Store at -20°C	[1]


Biosynthesis

Phevalin is synthesized by the bimodular non-ribosomal peptide synthetase (NRPS) AusA in *Staphylococcus aureus*.[\[3\]](#)[\[4\]](#) The biosynthesis process involves the following key steps:

- Adenylation (A domain): The first module's A domain (A1) recognizes and activates L-phenylalanine by adenylation, consuming ATP.
- Thiolation (T domain): The activated L-phenylalanine is then transferred to the phosphopantetheinyl arm of the cognate thiolation domain (T1).
- Condensation (C domain): The condensation domain catalyzes the formation of a peptide bond between the T1-bound L-phenylalanine and the L-valine tethered to the T2 domain of the second module.
- Second Module Activity: The second module's A domain (A2) activates L-valine, which is subsequently transferred to the T2 domain.

- Cyclization and Release (R domain): The terminal reductase (R) domain facilitates the cyclization and release of the dipeptide, forming the characteristic pyrazinone ring of **Phevalin**.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phevalin: A Bioactive Secondary Metabolite with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15567879#phevalin-as-a-bioactive-secondary-metabolite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com